N-(2-fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and an indazole moiety in its structure suggests that it might exhibit unique pharmacological properties.
Properties
Molecular Formula |
C19H17FN4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c20-15-7-3-1-5-12(15)10-21-19(26)13-9-17(25)24(11-13)18-14-6-2-4-8-16(14)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |
InChI Key |
UTQJQXDKRGQQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring, the introduction of the fluorobenzyl group, and the construction of the pyrrolidinecarboxamide framework. Common synthetic routes may include:
Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Construction of Pyrrolidinecarboxamide Framework: This can be done through amide bond formation reactions using appropriate carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the indazole ring to its corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may bind to active sites, modulating the activity of these targets. The fluorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(2-Methylbenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(2-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
